molecular formula C24H31N3O2S B2913562 N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 904278-85-9

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2913562
CAS No.: 904278-85-9
M. Wt: 425.59
InChI Key: HKYUYCWHZQAKRW-UHFFFAOYSA-N
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Description

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a molecular architecture that integrates a cycloheptyl group, a 3,4-dihydroisoquinoline moiety, and a thiophene ring. Oxalamide-based compounds are of significant interest in medicinal chemistry research due to their potential as versatile scaffolds for the modulation of biological targets. The inclusion of the 3,4-dihydroisoquinoline group is a key structural feature found in compounds being investigated for various biological activities, as this heterocyclic system is known to contribute to molecular recognition and binding affinity . The specific combination of a cycloalkyl group with nitrogen-containing and sulfur-containing heterocycles in this single molecule makes it a compound of interest for structure-activity relationship (SAR) studies. Researchers may explore its potential in high-throughput screening assays to identify leads for new therapeutic agents. Its mechanism of action is not predefined and would be dependent on the specific biological system under investigation. This product is provided for research use only in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c28-23(24(29)26-20-10-3-1-2-4-11-20)25-16-21(22-12-7-15-30-22)27-14-13-18-8-5-6-9-19(18)17-27/h5-9,12,15,20-21H,1-4,10-11,13-14,16-17H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYUYCWHZQAKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-cycloheptyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24_{24}H31_{31}N3_3O2_2S
  • Molecular Weight : 425.6 g/mol
  • CAS Number : 904278-85-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many oxalamide derivatives have been shown to inhibit enzymes involved in critical pathways, such as neuraminidase (NA) and other proteases, which are essential for viral replication and cell signaling.

Biological Activity Data

Activity Description Reference
AntiviralExhibits inhibitory activity against viral enzymes like neuraminidase, potentially useful in treating influenza.
AnticancerSimilar compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis.
CardiovascularPotential effects on cardiovascular systems due to structural similarities with known sulfonamides.

Case Studies and Research Findings

  • Antiviral Activity :
    A study conducted on related oxalamide derivatives demonstrated significant inhibitory effects against neuraminidase with an IC50_{50} value of 0.09 μM for the most potent derivative (Z2), which suggests that N1-cycloheptyl-N2-(...) may exhibit similar antiviral properties due to structural similarities .
  • Cytotoxicity in Cancer Cells :
    In vitro studies have indicated that compounds structurally related to N1-cycloheptyl-N2-(...) can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
  • Cardiovascular Implications :
    Research into sulfonamide derivatives has indicated their influence on perfusion pressure and coronary resistance, hinting that N1-cycloheptyl-N2-(...) may also impact cardiovascular function through similar mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Oxalamide Derivatives

a. N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide (CAS 903261-42-7)
  • Key Differences: N1 substituent: 2-cyanophenyl vs. cycloheptyl. Molecular weight: 430.5 vs. 390.5 (target compound).
b. N1-cycloheptyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide (CAS 1049398-82-4)
  • Key Differences :
    • N2 substituent: 4-(2-fluorophenyl)piperazine vs. DHIQ-thiophene.
    • Molecular weight: 390.5 (identical to target compound).
  • Implications :
    • Piperazine-fluorophenyl groups are common in dopamine/serotonin receptor ligands, suggesting divergent biological targets compared to DHIQ-thiophene hybrids .

Heterocyclic and Thiophene-Containing Analogs

a. N-(2-Oxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (29)
  • Key Differences: Core structure: Tetrahydroquinolin-thiophene carboximidamide vs. oxalamide. Functional groups: Carboximidamide (basic) vs. oxalamide (neutral).
  • Implications :
    • Carboximidamide’s basicity may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s oxalamide .
b. 5-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)-3,3-diethyldihydrofuran-2(3H)-one hydrochloride (9l)
  • Key Differences :
    • Backbone: γ-butyrolactone vs. oxalamide.
    • Substituents: Diethyl groups enhance lipophilicity.
  • Implications :
    • The γ-butyrolactone core in 9l is associated with sigma-2 receptor binding, suggesting the target compound may share similar targets .
a. Receptor Targeting
  • The DHIQ moiety in the target compound aligns with orexin receptor ligands (e.g., (R)-2-([S]-6,7-dimethoxy-1-(2-[6-(trifluoromethyl)pyridin-3-yl]ethyl)-3,4-dihydroisoquinolin-2[1H]-yl)-N-methyl-2-phenylacetamide), which modulate sleep/wake cycles . Thiophene groups, as in ’s derivatives, often enhance CNS permeability.

Comparative Data Table

Compound Name / CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound (CAS 1049398-82-4) C20H21F3N4O2 390.5 Cycloheptyl, DHIQ-thiophene Potential CNS receptor modulation
N1-(2-cyanophenyl)-...oxalamide (CAS 903261-42-7) C24H22N4O2S 430.5 2-cyanophenyl, DHIQ-thiophene Enhanced metabolic stability
N1-cycloheptyl-...piperazin-1-yl)ethyl)oxalamide C20H21F3N4O2 390.5 Cycloheptyl, 4-(2-fluorophenyl)piperazine Dopamine/serotonin receptor affinity
Compound 29 () C20H23N3OS 353.5 Pyrrolidinyl, tetrahydroquinolin-thiophene Moderate yield (68%), basicity
9l () C19H25ClN2O2 360.9 DHIQ-ethyl, γ-butyrolactone Sigma-2 receptor ligand

Key Research Findings

  • Structural Flexibility: The oxalamide core allows modular substitution, enabling tuning of lipophilicity (cycloheptyl) vs. polarity (cyanophenyl) .
  • Biological Relevance: DHIQ-thiophene hybrids may target orexin or sigma receptors, whereas piperazine-fluorophenyl analogs favor monoaminergic systems .
  • Synthetic Feasibility : Low yields in structurally complex analogs (e.g., 6% for compound 30) underscore the need for optimized catalytic methods .

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